molecular formula C14H12ClN3OS B5700757 4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide

4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B5700757
M. Wt: 305.8 g/mol
InChI Key: QDQVMMGFPXZAEI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-methyl-2-aminopyridine . The reaction conditions include maintaining the temperature at around room temperature and using acetone as the solvent. The product is then purified through recrystallization.

Chemical Reactions Analysis

4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

    Complexation: It forms complexes with transition metals such as cobalt, nickel, and copper.

Scientific Research Applications

4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide is similar to other thiourea derivatives such as:

The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activities.

Properties

IUPAC Name

4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-9-2-7-12(16-8-9)17-14(20)18-13(19)10-3-5-11(15)6-4-10/h2-8H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQVMMGFPXZAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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